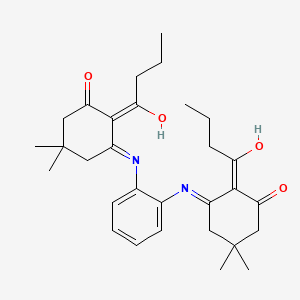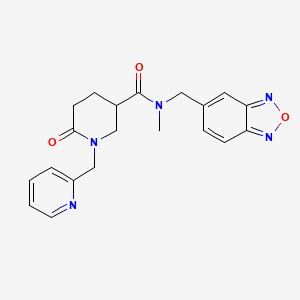
3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one), also known as PDI, is a fluorescent dye molecule that has been widely used in various scientific research applications. PDI is a versatile molecule that can be used as a probe for studying protein-protein interactions, lipid dynamics, and membrane properties.
作用機序
The mechanism of action of 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) involves its ability to bind to biomolecules and emit fluorescence upon excitation with light. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) has a high quantum yield, which means that it can emit a large amount of fluorescence upon excitation. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) can also undergo fluorescence resonance energy transfer (FRET) with other fluorescent molecules, which can be used to study the interactions between biomolecules.
Biochemical and Physiological Effects
3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) has been shown to have minimal biochemical and physiological effects on cells and tissues. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) is non-toxic and does not interfere with cellular processes. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) has been used in various in vitro and in vivo studies without any adverse effects.
実験室実験の利点と制限
3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) has several advantages for lab experiments, such as its high quantum yield, stability, and versatility. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) can be used in various experimental setups, such as fluorescence microscopy, flow cytometry, and spectroscopy. However, 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) has some limitations, such as its sensitivity to environmental factors, such as pH and temperature. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) can also undergo photobleaching, which can limit its use in long-term experiments.
将来の方向性
There are several future directions for the use of 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) in scientific research. One direction is the development of new 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) derivatives with improved properties, such as increased photostability and sensitivity to environmental factors. Another direction is the use of 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) in the development of new diagnostic and therapeutic tools for various diseases. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) can be used as a fluorescent probe to detect biomolecules in cells and tissues, and it can also be used as a drug delivery vehicle. Overall, 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) is a versatile molecule with many potential applications in scientific research.
合成法
The synthesis method of 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) involves the condensation of 2-butyryl-5,5-dimethyl-1,3-cyclohexanedione with 1,2-phenylenediamine. The reaction is carried out in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is a yellow-orange powder that is soluble in organic solvents, such as chloroform and dichloromethane.
科学的研究の応用
3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) has been used in various scientific research applications, such as protein-protein interaction studies, lipid dynamics, and membrane properties. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) can be used as a fluorescent probe to study the interactions between proteins and other biomolecules. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) has also been used to study the dynamics of lipids in biological membranes. 3,3'-(1,2-phenylenediimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one) can be incorporated into the lipid bilayer of a membrane, and its fluorescence can be used to monitor changes in the membrane structure and properties.
特性
IUPAC Name |
(2Z)-2-(1-hydroxybutylidene)-3-[2-[[(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-oxocyclohexylidene]amino]phenyl]imino-5,5-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O4/c1-7-11-23(33)27-21(15-29(3,4)17-25(27)35)31-19-13-9-10-14-20(19)32-22-16-30(5,6)18-26(36)28(22)24(34)12-8-2/h9-10,13-14,33-34H,7-8,11-12,15-18H2,1-6H3/b27-23-,28-24+,31-21?,32-22? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZAFTAEDOISJT-LGNROHDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NC2=CC=CC=C2N=C3CC(CC(=O)C3=C(CCC)O)(C)C)CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NC2=CC=CC=C2N=C\3CC(CC(=O)/C3=C(/CCC)\O)(C)C)CC(CC1=O)(C)C)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-methoxy-4-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6093250.png)
![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(2-chlorophenyl)ethyl]propanamide](/img/structure/B6093251.png)
![2-[(3'-hydroxybiphenyl-2-yl)oxy]propanamide](/img/structure/B6093254.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-6-phenyl-3-pyridazinamine](/img/structure/B6093264.png)
![methyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6093273.png)
![2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6093274.png)

![8-(benzyloxy)-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6093286.png)
![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6093302.png)
![N-(3-isopropoxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6093307.png)
![1-(4-methylphenyl)-N-[4-(4-methyl-1-piperidinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B6093314.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6093320.png)
![ethyl 2-anilino-5-[(5-bromo-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6093340.png)
![methyl 1-{2-hydroxy-3-[4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6093344.png)
